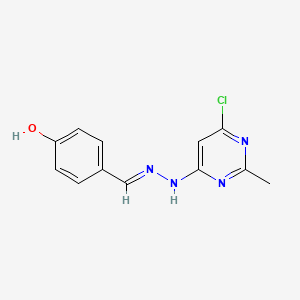![molecular formula C17H14ClN3O2 B6095385 N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6095385.png)
N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, also known as MBP, is a novel small molecule compound that has been synthesized for various scientific research applications. It is a potent and selective inhibitor of a specific protein kinase, which plays an important role in the regulation of cell growth and proliferation.
作用机制
N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a potent and selective inhibitor of a specific protein kinase, which plays an important role in the regulation of cell growth and proliferation. By inhibiting this protein kinase, this compound disrupts the signaling pathways that are involved in the regulation of cell cycle progression, leading to the inhibition of cancer cell growth and proliferation. This compound also inhibits the production of pro-inflammatory cytokines by targeting specific signaling pathways that are involved in the regulation of inflammation. Furthermore, this compound has been shown to protect neurons from oxidative stress-induced cell death by activating specific signaling pathways that are involved in the regulation of cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Furthermore, this compound has been shown to protect neurons from oxidative stress-induced cell death by activating specific signaling pathways that are involved in the regulation of cell survival.
实验室实验的优点和局限性
N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for specific protein kinases, its ability to inhibit cancer cell growth and proliferation, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, including the development of more potent and selective inhibitors of specific protein kinases, the identification of new therapeutic targets for this compound, and the optimization of its dosage and administration route for clinical applications. In addition, further research is needed to determine the potential toxicity and side effects of this compound, as well as its efficacy in clinical trials for various diseases. Overall, this compound represents a promising new small molecule compound for scientific research and potential therapeutic applications.
合成方法
The synthesis of N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a multi-step process that involves the reaction of various reagents to form the final product. The first step involves the reaction of 3-methoxybenzaldehyde with malononitrile to form a benzofuran intermediate. The benzofuran intermediate is then reacted with 2-aminopyrimidine to form the final product, this compound. The hydrochloride salt of this compound is obtained by reacting the free base with hydrochloric acid.
科学研究应用
N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in the regulation of cell cycle progression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in various animal models of neurodegenerative disorders.
属性
IUPAC Name |
N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2.ClH/c1-21-12-6-4-5-11(9-12)20-17-16-15(18-10-19-17)13-7-2-3-8-14(13)22-16;/h2-10H,1H3,(H,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHVAITUSAENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2OC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
![4-({5-[2-(allyloxy)-5-bromobenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6095330.png)
![N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B6095336.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6095340.png)
![4-[(5-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]morpholine](/img/structure/B6095347.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6095348.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6095359.png)
![2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B6095365.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B6095369.png)
![(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6095374.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6095383.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-3-phenyl-1-propanone](/img/structure/B6095389.png)

